Nitric acid;oxozirconium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

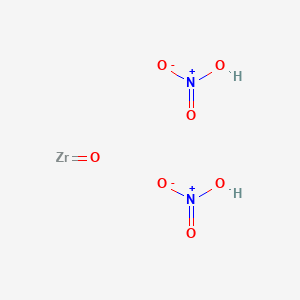

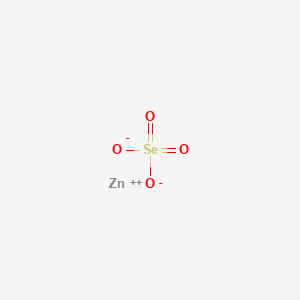

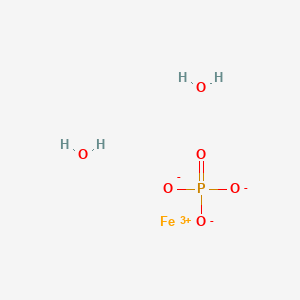

Nitric acid;oxozirconium is a useful research compound. Its molecular formula is H2N2O7Zr and its molecular weight is 233.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148480. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Resistance in Nuclear Applications

Nitric acid is a significant component in the nuclear industry, particularly in spent nuclear fuel reprocessing plants. Zirconium alloys, such as Zircaloy-4, exhibit outstanding resistance to corrosion in environments involving concentrated nitric acid, making them superior to stainless steels like AISI 304L. The resistance of Zirconium to intergranular corrosion and its unaffected nature by the vapor and condensate phases of boiling nitric acid position it as a preferred material in these highly corrosive settings (Mudali et al., 2013). Further studies confirm the superior corrosion resistance of Zircaloy-4 in both wrought and welded forms, making it a candidate for high concentration and high-temperature nitric acid mediums in reprocessing plants (Shankar et al., 2007).

Recovery and Reuse of Nitric Acid

In industries like nuclear, chemical, and metallurgical, nitric acid is a commonly used dissolving agent, leading to the generation of effluents containing free nitric acid and different metal nitrates. The disposal of these effluents is a global concern due to potential contamination. Innovative methods have been explored to recover and reuse nitric acid from these effluents, reducing environmental impact. Tributyl phosphate (TBP) has been identified as an effective extractant for nitric acid recovery due to its selectivity and favorable physical properties (Jaiswal et al., 2015).

Environmental Remediation and Industrial Applications

Nitric acid finds applications in various industries for metal refining, cleaning, and electroplating. Accidental spillage can lead to the generation of harmful oxides, posing risks to human health and the environment. Studies have documented cases of acute respiratory distress syndrome caused by nitric acid inhalation, emphasizing the need for caution and proper handling in industrial applications (Kim et al., 2005).

Wirkmechanismus

Target of Action

The primary target of Nitric Acid;Oxozirconium, also known as Zirconyl Nitrate, is the formation of amide bonds directly from non-activated carboxylic acids and amines . This compound is a prime catalyst in organic synthesis .

Mode of Action

Zirconyl Nitrate interacts with its targets by acting as an air and moisture stable molecular catalyst . It catalyzes the intermolecular formation of various amides without requiring water scavenging, inert or anhydrous reactions conditions, or any additives . Detailed mechanistic evaluation suggests that the Zirconyl Nitrate cluster, rather than a lower nuclearity species, is the catalytic active species involved in the reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving amino acids, N-oxides, and particularly nitric oxide (NO) . These pathways play strategic roles in the metabolism of microorganisms in natural environments and in host-pathogen interactions .

Result of Action

The result of this compound’s action is the formation of amide bonds directly from non-activated carboxylic acids and amines . This compound has shown several advantages over conventional catalysts, underlining the potential of Zirconyl Nitrate as a new class of practical, readily available, and stable catalysts .

Safety and Hazards

Zukünftige Richtungen

The multifaceted role of nitric oxide in physiology and pathology has garnered massive interest in developing strategies to deliver exogenous nitric oxide for the treatment of various regenerative and biomedical complexities . The accruing information has future potential for application within plant biotechnology and crop breeding, highlighting the importance of plant nitric oxide research .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Nitric acid;oxozirconium can be achieved through a simple reaction between zirconium oxide and nitric acid.", "Starting Materials": [ "Zirconium oxide (ZrO2)", "Nitric acid (HNO3)" ], "Reaction": [ "Add zirconium oxide to a flask containing nitric acid", "Heat the mixture to a temperature of about 80-90°C", "Stir the mixture continuously for about 2-3 hours until a clear solution is obtained", "Cool the solution to room temperature", "Filter the solution to remove any impurities", "The resulting product is Nitric acid;oxozirconium" ] } | |

CAS-Nummer |

13826-66-9 |

Molekularformel |

H2N2O7Zr |

Molekulargewicht |

233.25 g/mol |

IUPAC-Name |

nitric acid;oxozirconium |

InChI |

InChI=1S/2HNO3.O.Zr/c2*2-1(3)4;;/h2*(H,2,3,4);; |

InChI-Schlüssel |

UJVRJBAUJYZFIX-UHFFFAOYSA-N |

SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |

Kanonische SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |

| 13826-66-9 | |

Physikalische Beschreibung |

A solid; [MSDSonline] |

Piktogramme |

Oxidizer; Corrosive; Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)